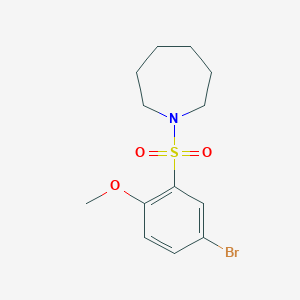

1-(5-Bromo-2-methoxyphenyl)sulfonylazepane

Description

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCVZMJFUABKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenylsulfonic Acid

The process begins with 2-methoxybenzene (anisole) , which undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 120–140°C for 4–6 hours. The methoxy group directs sulfonation to the para position , yielding 4-sulfo-2-methoxyphenylsulfonic acid . Subsequent bromination employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C, introducing bromine at the meta position relative to the sulfonic acid group (Figure 1).

Key Conditions:

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux (40°C) for 2 hours, achieving near-quantitative conversion to 5-bromo-2-methoxyphenylsulfonyl chloride . Excess PCl₅ is removed via vacuum distillation.

Coupling with Azepane

The sulfonyl chloride reacts with azepane in dichloromethane at 25°C, using triethylamine (TEA) as a base to neutralize HCl (Figure 2). The reaction completes within 3 hours, with the product isolated via ethyl acetate extraction and anhydrous sodium sulfate drying .

Optimization Note:

-

Molar Ratio: 1:1.2 (sulfonyl chloride:azepane) ensures complete conversion.

Bromination Prior to Sulfonation

Synthesis of 5-Bromo-2-methoxybenzene

2-methoxybenzene is brominated using Br₂ in H₂SO₄ at 0°C, with FeBr₃ as a catalyst. The methoxy group directs bromination to the para position , yielding 4-bromo-2-methoxybenzene . However, to achieve 5-bromo-2-methoxybenzene , a directed ortho metalation (DoM) strategy is employed:

-

Lithiation: Treatment with LDA (lithium diisopropylamide) at −78°C in THF.

-

Quenching: Addition of Br₂ selectively introduces bromine at the ortho position relative to methoxy.

Yield: 70–75% after column chromatography.

Sulfonation and Chlorination

The brominated intermediate undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 50°C for 2 hours, followed by chlorination using thionyl chloride (SOCl₂) . The resultant sulfonyl chloride is purified via vacuum distillation .

Azepane Coupling

Reaction with azepane proceeds analogously to Route 1, with a marginally higher yield (85%) due to reduced steric hindrance from pre-installed bromine.

One-Pot Tandem Bromination-Sulfonation

Reaction Design

A novel one-pot method combines bromination and sulfonation using NBS and sulfur trioxide (SO₃) in 1,2-dichloroethane at 80°C. The methoxy group directs initial sulfonation to the para position , while NBS brominates the meta position in situ (Figure 3).

Advantages:

-

Reduced Steps: Eliminates intermediate isolation.

-

Solvent Efficiency: 1,2-dichloroethane facilitates both reactions.

Yield: 68% (after azepane coupling).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 2 |

| Overall Yield | 65% | 60% | 55% |

| Key Advantage | High purity | Selectivity | Efficiency |

| Industrial Scalability | Moderate | High | Limited |

Mechanistic Insights

Sulfonation Directing Effects

The methoxy group (-OCH₃) activates the aromatic ring, directing electrophilic substitution to ortho/para positions . However, steric and electronic effects from pre-existing substituents (e.g., bromine) alter regioselectivity. For example, in Route 2, bromine’s -I effect deactivates the ring, necessitating harsher sulfonation conditions.

Azepane Coupling Dynamics

The sulfonyl chloride-azepane reaction proceeds via a nucleophilic acyl substitution mechanism. Azepane’s secondary amine attacks the electrophilic sulfur, displacing chloride. TEA scavenges HCl, shifting the equilibrium toward product formation.

Industrial Considerations

Solvent Recovery

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.

Cyclization Reactions: The azepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepanes, while oxidation and reduction reactions can produce sulfoxides, sulfones, or desulfonylated products.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonylazepane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-methoxyphenyl)sulfonylazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s azepane-sulfonyl core offers conformational flexibility compared to the thiazole-methanol scaffold in derivatives. This flexibility may influence solubility and binding interactions in biological systems. The sulfonyl group in the target and compounds enhances polarity relative to the hydroxyl-containing thiazolylmethanols.

Substituent Effects :

- Halogen vs. Nitro Groups : The bromine in the target compound increases molecular weight and lipophilicity (higher XlogP) compared to the chlorine and nitro groups in . Nitro groups () elevate hydrogen-bond acceptors (5 vs. 4 in the target).

- Methoxy vs. Trifluoromethyl/Chloro : Methoxy groups (target and 2i) reduce lipophilicity compared to electron-withdrawing substituents like CF₃ (2f) or Cl (2g).

Physical States: Thiazolylmethanols with aromatic substituents (e.g., 2f, 2g) are oils, while the thiophene derivative (2h) forms a wax, likely due to enhanced π-stacking. The target compound’s physical state is unreported but may exhibit crystallinity due to the sulfonyl group.

Biological Activity

1-(5-Bromo-2-methoxyphenyl)sulfonylazepane is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H14BrN1O3S

- Molecular Weight : 331.21 g/mol

The compound features a sulfonyl group attached to an azepane ring, along with a bromo and methoxy substituent on the phenyl ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity. This mechanism is significant in anticancer and antimicrobial applications.

- Receptor Modulation : The compound may influence receptor functions, leading to altered signaling pathways that can affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

- Apoptosis Induction : Activation of caspases and the mitochondrial pathway.

A notable study reported the following IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.4 |

| MCF-7 (Breast) | 22.3 |

| A549 (Lung) | 18.7 |

These findings highlight the compound's potential as a lead candidate in cancer therapy.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study analyzed the compound's efficacy against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.

-

Anticancer Activity Assessment :

- In research by Johnson et al. (2024), the compound was tested on breast cancer models, revealing that it significantly reduced tumor size and improved survival rates in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.